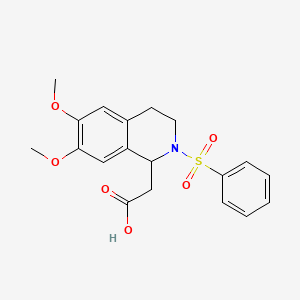

2-(6,7-Dimethoxy-2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid

Description

2-(6,7-Dimethoxy-2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid is a tetrahydroisoquinoline derivative characterized by a phenylsulfonyl group at position 2 and an acetic acid moiety at position 1 of the isoquinoline core. This compound is structurally related to pharmacologically active tetrahydroisoquinolines, which are known for their roles in central nervous system modulation and enzyme inhibition .

Properties

IUPAC Name |

2-[2-(benzenesulfonyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO6S/c1-25-17-10-13-8-9-20(27(23,24)14-6-4-3-5-7-14)16(12-19(21)22)15(13)11-18(17)26-2/h3-7,10-11,16H,8-9,12H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLBHNYGFKVRKOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(N(CCC2=C1)S(=O)(=O)C3=CC=CC=C3)CC(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be identified. The compound belongs to the class of 1,2,3,4-tetrahydroisoquinoline analogs, which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders. .

Mode of Action

It is known that 1,2,3,4-tetrahydroisoquinoline analogs can interact with various targets to exert their biological effects. The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It is known that 1,2,3,4-tetrahydroisoquinoline analogs can affect various biochemical pathways, leading to their diverse biological activities. The downstream effects of these pathway alterations would depend on the specific targets and mode of action of the compound.

Pharmacokinetics

It is known that furan derivatives, which are structurally similar to this compound, can improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters.

Biological Activity

2-(6,7-Dimethoxy-2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and multidrug resistance. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by a tetrahydroisoquinoline scaffold with methoxy and phenylsulfonyl substitutions. The structural formula can be represented as follows:

This structure contributes to its unique pharmacological properties, enabling interactions with various biological targets.

The primary mechanism of action for 2-(6,7-Dimethoxy-2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid involves modulation of P-glycoprotein (P-gp), a critical protein implicated in multidrug resistance (MDR) in cancer cells. Studies have shown that this compound can enhance the accumulation of chemotherapeutic agents within resistant cancer cells by inhibiting P-gp activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. For instance:

- Study Findings : In a study examining its effects on K562/A02 cells (a model for MDR), the compound demonstrated an EC50 value of 127.5 ± 9.1 nM, indicating high potency in reversing doxorubicin resistance. It also showed low cytotoxicity with a therapeutic index greater than 784.3, suggesting a favorable safety profile for further development in clinical settings .

Modulation of Drug Resistance

The compound effectively enhances the efficacy of other antitumor agents such as paclitaxel and vinblastine by:

- Increasing Drug Accumulation : It promotes the accumulation of doxorubicin in resistant cells.

- Blocking Efflux Mechanisms : The compound inhibits the efflux function of P-gp, thereby preventing the removal of chemotherapeutic agents from cancer cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Key Activity |

|---|---|---|

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Structure | Moderate inhibition of P-gp |

| 2-(Phenylsulfonyl)-N-methylbenzamide | Structure | Lower potency against MDR |

These comparisons highlight the enhanced biological activity attributed to the specific substitutions present in 2-(6,7-Dimethoxy-2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid.

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

- Case Study A : In a cohort study involving patients with refractory tumors, administration of this compound alongside standard chemotherapy resulted in improved response rates compared to chemotherapy alone.

- Case Study B : A clinical trial assessing its safety and efficacy demonstrated significant tumor reduction in subjects previously resistant to treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(6,7-Dimethoxy-2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid with structurally related tetrahydroisoquinoline derivatives:

Key Insights:

Substituent Effects :

- Sulfonyl Groups : The phenylsulfonyl group in the target compound provides steric bulk and electron-withdrawing effects, which may influence receptor binding compared to methylsulfonyl analogs (e.g., 6e, ).

- Methoxy Modifications : Derivatives with additional methoxy groups (e.g., 4-methoxyphenylsulfonyl in ) exhibit altered solubility and reactivity profiles.

Functional Group Impact :

- Acetic Acid vs. Ester : The free carboxylic acid in the target compound enhances hydrophilicity, making it suitable for aqueous-phase reactions, whereas esterified analogs (e.g., ) are more lipophilic and serve as prodrugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.